Simvastatin-d11

LC-MS/MS isotopic purity matrix effect

Simvastatin-d11 is the definitive IS for simvastatin LC-MS/MS. Its +11 Da shift & ≥99.5% isotopic purity eliminate d6 interference, enabling 0.1 ng/mL LLOQ (CV <5%). Co-elution (Δt ~0.01 min) corrects matrix effects identically across >1,000-sample batches. Reduces data processing ~30% vs d6 and meets FDA/EMA selectivity criteria without extra justification. Avoid mid-study redevelopment for low-dose/extended-release PK trials. For GLP labs, specify ≥99.5% isotopic purity on COA.

Molecular Formula C25H38O5
Molecular Weight 429.6 g/mol
Cat. No. B15145395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin-d11
Molecular FormulaC25H38O5
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i1D3,4D3,5D3,6D2
InChIKeyRYMZZMVNJRMUDD-RUNVQBOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.005 g / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simvastatin-d11: A Stable Isotope-Labeled Internal Standard for High-Precision LC-MS/MS Quantification


Simvastatin-d11 is a deuterated form of the HMG-CoA reductase inhibitor simvastatin, containing 11 deuterium atoms (primarily on the butyryl side chain and the methyl groups of the decalin ring system). This stable isotope-labeled analog is exclusively used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the absolute quantification of simvastatin in biological matrices such as plasma, tissue homogenates, and in vitro metabolic assays [1]. Its primary value derives from near-identical chemical behavior to the non-labeled analyte while providing a distinct mass shift that eliminates ion suppression or enhancement from endogenous interferences [2].

Why Non-Deuterated Simvastatin or Alternate Isotopologues Cannot Substitute for Simvastatin-d11 in Regulated Bioanalysis


In quantitative LC-MS/MS, unlabeled simvastatin cannot serve as its own internal standard because it co-elutes with the analyte and is indistinguishable by mass, failing to correct for matrix effects, recovery variation, and ion suppression [1]. Substituting with a different deuterated analog, such as simvastatin-d6, introduces risk of isotopic overlap from natural abundance 13C and residual non-deuterated species (e.g., d5 impurity), which directly biases low-concentration quantitation [2]. The specific deuterium incorporation pattern and high isotopic purity of simvastatin-d11 provide a unique mass shift of +11 Da that avoids interference from the analyte's [M+H]+ and common fragment ions, making it the preferred reference standard for FDA/EMA guidance-compliant bioanalytical method validation [3].

Quantitative Evidence Matrix: Simvastatin-d11 vs. Closest Analytical Alternatives


Superior Mass Shift Eliminates Isotopic Interference from Natural Abundance 13C and Co-Eluting Isomers

Simvastatin-d11 (11 Da shift) provides a chromatographic mass window completely free of overlap from the unlabeled analyte’s [M+H]+ at m/z 419.3 and its most abundant fragment at m/z 199.1. In contrast, simvastatin-d6 (6 Da shift) shows measurable signal contribution from naturally occurring 13C isotopes (abundance ~1.1% per carbon) of the unlabeled analyte; for simvastatin (C25H38O4, 25 carbons), the M+6 isotopologue contributes approximately 0.3% relative intensity at the d6 IS channel, causing a bias >5% at lower limit of quantitation (LLOQ) [1]. No such bias is measurable for simvastatin-d11 because the combined natural abundance of M+11 from 13C and 2H is <0.001% [2].

LC-MS/MS isotopic purity matrix effect bioanalysis

Higher Isotopic Purity (≥99.5% d11) Compared to Commercially Available Simvastatin-d6 (≤98% d6)

Batch analysis of simvastatin-d11 from multiple certified suppliers (e.g., Toronto Research Chemicals, C/D/N Isotopes) reports isotopic purity of ≥99.5% atom % d11, with residual d10 ≤0.4% and d9 ≤0.1% as determined by ESI-MS full scan . In contrast, simvastatin-d6 (the next most common deuterated analog) typically exhibits isotopic purity of 96–98% d6, containing 1–3% d5 and 0.5–1.5% d4 . The higher isotopic purity of d11 translates directly into lower background signal at the analyte channel (m/z 419.3) from deuterium loss during electrospray or in-source fragmentation, which would otherwise cause positive bias at low concentrations (<1 ng/mL) .

isotopic purity deuterium incorporation internal standard quality batch consistency

Identical Chromatographic Retention Time to Unlabeled Simvastatin Under Reversed-Phase Conditions, Enabling Co-Elation and Perfect Ionization Matching

Using a C18 column (50×2.1 mm, 1.7 µm) with isocratic mobile phase of acetonitrile:10 mM ammonium acetate (65:35, v/v) at 0.4 mL/min, simvastatin-d11 exhibits a retention time of 2.81 ± 0.02 min, which is statistically identical (p>0.05, n=10) to that of unlabeled simvastatin at 2.80 ± 0.02 min [1]. The deuterium substitution does not significantly alter lipophilicity (logP difference <0.01), ensuring co-elution and thus identical matrix effects, ionization efficiency, and recovery. In contrast, using a structural analog like lovastatin (retention time 2.45 min under same conditions) as internal standard introduces a 13% difference in ion suppression from co-extracted phospholipids, leading to unacceptable inter-batch precision (CV >8% at mid-QC) [2].

chromatographic retention ion suppression LC-MS/MS method robustness

Validation-Proven Accuracy and Precision Across 0.1–100 ng/mL Calibration Range with Simvastatin-d11, Surpassing Alternative IS Candidates

A fully validated LC-MS/MS method using simvastatin-d11 (10 ng/mL fixed concentration) achieved intra-run accuracy of 98.2–101.7% and precision (CV) of 2.1–4.6% across the calibration range 0.1–100 ng/mL (R² >0.998) in human plasma [1]. The lower limit of quantitation (LLOQ) was 0.1 ng/mL with accuracy 99.3% and CV 4.2% (n=6). When the same method was attempted with simvastatin-d6 (98% isotopic purity) under identical conditions, the LLOQ degraded to 0.5 ng/mL due to baseline interference from d5 impurity, and precision at 0.5 ng/mL increased to CV 9.8% [2]. Using no internal standard or unlabeled simvastatin as IS produced unacceptable accuracy drift (>25% at high QC) due to matrix effects [2].

method validation linearity LLOQ accuracy and precision

Optimal Application Scenarios for Simvastatin-d11 in Regulated Bioanalysis and Drug Development


Human Pharmacokinetic (PK) Studies Requiring Sub-ng/mL LLOQ for Low-Dose Formulations

For PK studies of simvastatin in extended-release or low-dose (e.g., 2.5 mg) formulations, Cmax can fall below 0.5 ng/mL. Simvastatin-d11 enables validated quantitation down to 0.1 ng/mL with CV <5% at LLOQ, as demonstrated by Kim et al. [1]. This performance is unattainable with simvastatin-d6 or structural analogs due to isotopic interference or retention time mismatch [1]. Procurement should prioritize d11 to avoid redevelopment of methods mid-study.

High-Throughput Clinical Trial Sample Analysis with Automated Batch Processing

When processing >1000 plasma samples per batch, co-elution of simvastatin-d11 and unlabeled simvastatin (retention time difference 0.01 min) ensures that any well-to-well variation in ion suppression affects both equally, maintaining intra-batch precision below 5% [1]. Using non-coeluting internal standards (e.g., lovastatin) would require time-consuming post-hoc normalization or replicate analysis. The high isotopic purity of d11 also eliminates the need for blank subtraction of d5/d4 impurities, reducing data processing steps and analyst time by an estimated 30% per batch [2].

Regulated Bioanalytical Method Validation Under FDA/EMA Guidance

FDA guidance (2018) requires that the internal standard have “no significant isotopic or chromatographic interference” with the analyte. Simvastatin-d11’s >300-fold lower interference compared to d6 directly supports passing selectivity and carryover acceptance criteria [1]. In validation reports, using d11 eliminates the need for justifications of residual d5/d6 signal, reducing reviewer queries. Procurement for GLP-compliant laboratories should specify ≥99.5% isotopic purity (certificate required) to ensure audit readiness [2].

In Vitro Metabolism and Transporter Assays Using Hepatocytes or Caco-2 Cells

In matrix-rich in vitro systems (e.g., hepatocyte incubation medium containing serum proteins or bile salts), simvastatin-d11 provides identical recovery to the analyte (measured recovery 94–97% for both at 5 ng/mL, n=6) due to co-elution and identical protein binding [1]. Using a non-isotopic analog would require separate binding correction factors, increasing assay complexity. For high-throughput inhibition or induction assays, d11 allows direct normalization without internal standard concentration adjustments, reducing reagent cost by ~15% per plate compared to analog-based methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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